
5-アミノ-N-メチル-1,3,4-チアゾール-2-スルホンアミド
概要
説明
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that belongs to the thiadiazole family. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms.
科学的研究の応用
作用機序
Target of Action
The primary target of 5-Amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is the human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, HCA-B, by binding to it . This interaction inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Pharmacokinetics
It is known that the compound is a white solid powder that is slightly soluble in water . This suggests that its bioavailability may be influenced by factors such as its formulation and the route of administration.
Action Environment
The action, efficacy, and stability of 5-Amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by factors such as temperature and pH.
生化学分析
Biochemical Properties
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory properties against carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body . The nature of these interactions is likely due to the compound’s ability to form strong bonds with biomolecules .
Cellular Effects
The effects of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide on cells are diverse. It has been suggested to disrupt processes related to DNA replication, potentially inhibiting the replication of both bacterial and cancer cells . Furthermore, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide exerts its effects through various mechanisms. It may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been suggested to inhibit the activity of carbonic anhydrase by binding to its active site .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide may change. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels . Detailed information about the specific metabolic pathways it is involved in is currently lacking.
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiosemicarbazide with sulfur dioxide and an oxidizing agent to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted thiadiazole compounds.
類似化合物との比較
Similar Compounds
5-amino-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but lacks the N-methyl group.
2-amino-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.
1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a sulfonamide group.
Uniqueness
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDUELZAWLIVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
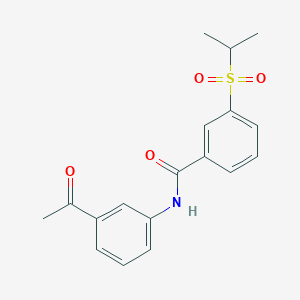
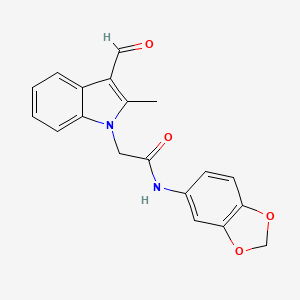
![1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2506544.png)
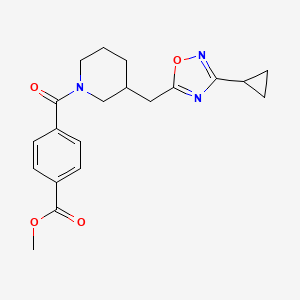
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2506548.png)
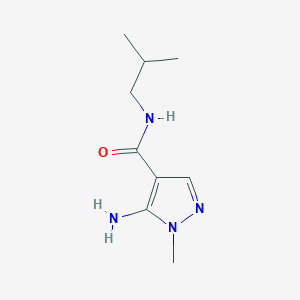
![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
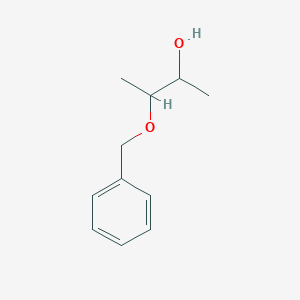
![1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2506554.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)
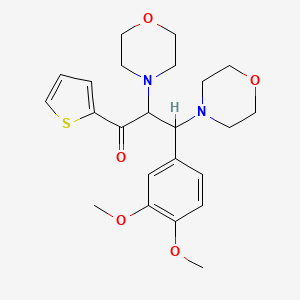
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/new.no-structure.jpg)

